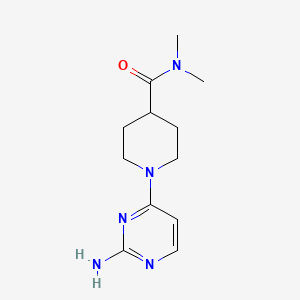

1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-aminopyrimidin-4-yl)ethanone” is a related compound . It has a molecular weight of 137.14 and is a solid at room temperature . It’s used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .

Synthesis Analysis

While specific synthesis methods for “1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide” were not found, there are general methods for synthesizing similar compounds. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of “1-(2-aminopyrimidin-4-yl)ethanone” consists of a pyrimidine ring attached to an ethanone group . Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent provides 4-arylquinolines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-aminopyrimidin-4-yl)ethanone” include a molecular weight of 137.14, and it exists as a solid at room temperature .

Applications De Recherche Scientifique

Antiviral Agents

The compound’s structural similarity to 2-aminopyrimidin-4(3H)-one derivatives, which have been used as scaffolds for antiviral agents, suggests potential utility in this field . Its ability to interact with viral enzymes or proteins could be explored to develop new medications targeting specific viruses.

Antileukemic Therapies

Given the precedent set by related compounds, there is a possibility that this compound could be developed into antileukemic agents . Research could focus on its interaction with leukemic cells and its potential to disrupt their proliferation.

Hyperuricemia Treatment

Compounds based on 2-aminopyrimidin-4(3H)-one have been investigated for their role in treating hyperuricemia . This compound could be studied for its efficacy in reducing uric acid levels in the blood, offering a new avenue for gout management.

Neurodegenerative Disorder Management

The structural framework of this compound is conducive to the development of drugs for neurodegenerative disorders . Its potential to modulate neurotransmitter levels or protect neuronal cells could be a significant area of study.

Cancer Treatment

Research into 2-aminopyrimidin-4(3H)-one derivatives has included the exploration of their anticancer properties . This compound could be examined for its ability to inhibit cancer cell growth or induce apoptosis in various cancer models.

Anti-inflammatory Drugs

The compound’s framework is similar to that of molecules that have shown anti-inflammatory effects . It could be investigated for its potential to reduce inflammation, which is a key factor in many chronic diseases.

Orientations Futures

The future directions in the design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and finally, anti-inflammatory and hormonal drugs .

Propriétés

IUPAC Name |

1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O/c1-16(2)11(18)9-4-7-17(8-5-9)10-3-6-14-12(13)15-10/h3,6,9H,4-5,7-8H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGUTLVHKKGKOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCN(CC1)C2=NC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(2-Hydroxy-3-methoxyphenyl)-3-phenyl-2-pyrazolinyl]butan-1-one](/img/structure/B2970397.png)

![Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2970398.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2970411.png)

![O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine](/img/structure/B2970412.png)